molecular formula C13H17NO3 B255906 Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate

Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate

Cat. No. B255906
M. Wt: 235.28 g/mol
InChI Key: XZUJVNYGVMCODI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate, also known as methyl 4-(2,2-dimethylpropanamido)benzoate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C13H17NO3 and a molecular weight of 235.28 g/mol. This compound is widely used in the pharmaceutical industry due to its various applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate is not well understood. However, it is believed to act as a COX-2 inhibitor, which means it can reduce inflammation and pain by blocking the production of prostaglandins.
Biochemical and Physiological Effects:
Methyl 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have antihistamine properties. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate in lab experiments is its availability and low cost. It is also relatively easy to synthesize. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a treatment for various diseases such as cancer and Alzheimer's disease. Additionally, researchers could investigate the synthesis of new compounds using Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate as a starting material.

Synthesis Methods

The synthesis of Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate involves the reaction of 4-aminobenzoic acid with 2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methanol to obtain the final product.

Scientific Research Applications

Methyl 4-[(2,2-diMethyl 4-[(2,2-dimethylpropanoyl)amino]benzoatepropanoyl)amino]benzoate is commonly used in scientific research as a building block for the synthesis of various pharmaceuticals. It is used as a starting material for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. It is also used in the synthesis of antihistamines such as loratadine and cetirizine.

properties

Product Name

Methyl 4-[(2,2-dimethylpropanoyl)amino]benzoate

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 4-(2,2-dimethylpropanoylamino)benzoate

InChI

InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16)

InChI Key

XZUJVNYGVMCODI-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.